5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amine
Overview
Description
5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that features an oxadiazole ring substituted with a 4-methylbenzyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methylbenzyl hydrazine with carbon disulfide to form a dithiocarbazate intermediate, which is then cyclized in the presence of an oxidizing agent to yield the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzyl ring, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Amine derivatives.
Substitution: Various substituted amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Medicine: Studied for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amine varies depending on its application:
Antimicrobial Activity: The compound may disrupt microbial cell walls or interfere with essential enzymes, leading to cell death.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or block specific signaling pathways involved in inflammation.
Anticancer Activity: The compound could induce apoptosis in cancer cells by targeting specific molecular pathways or proteins involved in cell proliferation.
Comparison with Similar Compounds
5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine: Similar structure but lacks the benzyl group, which may affect its biological activity.
5-(4-Methylbenzyl)-1,2,4-oxadiazol-3-amine: Different positioning of the oxadiazole ring, which can influence its reactivity and applications.
Uniqueness: 5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amine is unique due to the specific positioning of its substituents, which can significantly impact its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7-2-4-8(5-3-7)6-9-12-13-10(11)14-9/h2-5H,6H2,1H3,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXKJBOGRBCZLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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